Methyl-D9-choline chloride

Catalog No.
S1528124
CAS No.
61037-86-3
M.F
C5H14ClNO
M. Wt
148.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-D9-choline chloride

CAS Number

61037-86-3

Product Name

Methyl-D9-choline chloride

IUPAC Name

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride

Molecular Formula

C5H14ClNO

Molecular Weight

148.68 g/mol

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;

InChI Key

SGMZJAMFUVOLNK-KYRNGWDOSA-M

SMILES

C[N+](C)(C)CCO.[Cl-]

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium-d9 Chloride; (Trimethyl-d9)(2-hydroxyethyl)ammonium Chloride; Actiron CC 6-d9; Bilineurin-d9 Chloride; Biocolina-d9; Hepacholine-d9; Lipotril-d9; Neocolina-d9; Paresan-d9;

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

The exact mass of the compound Methyl-D9-choline chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl-D9-choline chloride (CAS 61037-86-3) is a stable isotope-labeled internal standard (SIL-IS) characterized by the complete deuteration of its trimethylammonium group, yielding a +9 Da mass shift (m/z 113.0) compared to endogenous choline. In procurement and analytical method development, this compound is primarily sourced to enable Isotope Dilution Mass Spectrometry (IDMS) via LC-MS/MS or UPLC-MS/MS [1]. By exhibiting identical physicochemical properties, chromatographic retention, and ionization behavior to unlabeled choline, it serves as the definitive baseline reference for correcting matrix effects, standardizing extraction recoveries, and ensuring absolute quantitative accuracy in complex biological, clinical, and food matrices[1].

Procuring unlabeled choline or non-isotopic structural analogs as internal standards is fundamentally unviable for accurate mass spectrometry workflows due to the ubiquitous endogenous background of choline in biological tissues and fluids[1]. Furthermore, utilizing external calibration curves fails to account for severe, sample-specific matrix effects during electrospray ionization (ESI), where ion suppression can artificially alter signal intensity by 54% to over 114% depending on the lipid or protein content of the matrix [2]. Only a co-eluting, identically ionizing stable isotope like Methyl-D9-choline chloride can perfectly mirror the target analyte's behavior, dynamically normalizing both extraction losses and ionization variability to prevent catastrophic quantitative errors [1].

Matrix Effect Normalization in Complex Biological Fluids

In high-throughput UPLC-MS/MS analysis of lipid-rich matrices such as human milk, electrospray ionization is heavily impacted by matrix components. Studies demonstrate that matrix effects (ion suppression or enhancement) for choline and related metabolites range widely from 54.1% to 114.3% [1]. By spiking samples with Methyl-D9-choline chloride, the internal standard experiences the exact same ionization suppression as the endogenous analyte. This direct correlation allows the peak area ratio to remain constant, correcting the 54-114% signal variance and maintaining inter-day analytical precision between 3.3% and 9.6% [1].

Evidence DimensionMatrix effect correction and inter-day precision
Target Compound DataMaintains 3.3-9.6% inter-day precision via exact signal normalization
Comparator Or BaselineExternal calibration / uncorrected analysis (suffers 54.1-114.3% signal variance)
Quantified DifferenceEliminates up to 114% matrix-induced signal error
ConditionsUPLC-MS/MS analysis of human milk extracts (1:80 dilution)

Procuring this specific SIL-IS is mandatory for laboratories analyzing complex biofluids, as it prevents major quantification errors caused by unpredictable ion suppression.

Extraction Recovery Standardization in Multi-Phase Partitioning

During the simultaneous extraction of water-soluble and lipid-soluble choline metabolites using methanol/chloroform partitioning, absolute recovery rates fluctuate significantly. Analytical validation shows that raw extraction recoveries for choline range from 91–107% in clinical samples and 76–98% in food matrices [1]. Relying on non-isotopic standards fails to accurately track these losses. However, the addition of Methyl-D9-choline chloride prior to extraction perfectly mirrors the partitioning behavior of endogenous choline, normalizing these variable recovery rates to deliver an intra-assay precision of 2.2–4.1% and an inter-assay precision of <1–6.5%[1].

Evidence DimensionAnalytical precision despite variable extraction recovery
Target Compound DataYields 2.2-4.1% intra-assay precision and <6.5% inter-assay precision
Comparator Or BaselineNon-isotopic internal standards (fail to correct 76-107% recovery variance)
Quantified DifferenceStandardizes up to 24% recovery variance into <6.5% analytical precision
ConditionsMethanol/chloroform multi-phase extraction of tissues and foods

Allows procurement teams to standardize high-throughput extraction protocols without sacrificing precision, eliminating the need for tedious single-compound isolation.

Isotopic Purity Requirements for Trace-Level Detection

The utility of a deuterated standard depends entirely on its isotopic purity. Commercial-grade Methyl-D9-choline chloride is synthesized to achieve ≥99% deuterated forms (d1-d9) with strictly ≤1% of the d0 (unlabeled) form. This high deuterium incorporation ensures a clean +9 Da mass shift (m/z 113.0 vs 104.0), preventing isotopic cross-talk where the standard artificially inflates the baseline signal of the target analyte. This strict ≤1% d0 specification is a critical material property that enables highly sensitive LC/ESI-IDMS assays to reach a validated Limit of Detection (LOD) of 0.06 μmol/L for choline [1].

Evidence DimensionBaseline interference and Limit of Detection (LOD)
Target Compound Data≤1% d0 form enables LOD of 0.06 μmol/L
Comparator Or BaselineLower-purity isotopic standards (>1% d0) (cause baseline inflation)
Quantified DifferencePrevents standard-to-analyte signal contribution at trace levels
ConditionsLC/ESI-IDMS quantification at trace physiological concentrations

Buyers must verify the ≤1% d0 specification to guarantee the standard will not contaminate the assay's lower limit of quantification during trace-level analysis.

Clinical Pharmacokinetics and Microbiome Metabolomics

Directly downstream of its ability to correct for severe ion suppression, Methyl-D9-choline chloride is the standard of choice for quantifying choline, betaine, and trimethylamine N-oxide (TMAO) in human plasma and urine. This is critical for clinical trials assessing cardiovascular risk and gut microbiome metabolic shifts, where high intra- and inter-day precision (CV <6%) is required across wide dynamic ranges (0.122-250 μM) [1].

Neurochemical Profiling and Brain Tissue Mapping

Leveraging its precise extraction recovery standardization, this compound is utilized in tandem capillary column separation (HILIC and Reversed Phase) coupled with high-resolution mass spectrometry to map quaternary ammonium compounds in brain tissue homogenates. It ensures accurate relative quantification of choline against acetylcholine and carnitines across different brain regions like the striatum and hippocampus [2].

Nutritional Quality Control in Infant Formula and Human Milk

Because it normalizes variable extraction recoveries in complex, lipid-rich matrices (76-107% recovery variance), Methyl-D9-choline chloride is heavily procured for food safety and nutritional laboratories. It enables high-throughput UPLC-MS/MS validation of water-soluble choline forms in human milk and dietary supplements, ensuring regulatory compliance and accurate nutritional labeling [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.1328825 g/mol

Monoisotopic Mass

148.1328825 g/mol

Heavy Atom Count

8

UNII

2Z4659NSZ3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61037-86-3

Dates

Last modified: 08-15-2023

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